molecular formula C17H16N2O5 B4954091 N-(2,4-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Cat. No.: B4954091
M. Wt: 328.32 g/mol
InChI Key: XHTQSEXNAIYGQA-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, also known as DOBA, is a synthetic compound that has been widely used in scientific research for its diverse biological activities. DOBA has been found to exhibit a range of pharmacological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB signaling pathway, which is involved in inflammation and cancer progression. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in angiogenesis and tumor invasion.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. This compound has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, this compound has been shown to reduce the levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be non-toxic at low concentrations. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. One area of interest is its potential use in treating neurodegenerative diseases. Studies have suggested that this compound may have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Another area of interest is its potential use in combination with other drugs for cancer treatment. This compound has been shown to enhance the anti-tumor effects of chemotherapy drugs such as cisplatin and doxorubicin. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide can be synthesized through a multi-step process starting from 2,4-dimethoxyaniline and salicylic acid. The first step involves the condensation of 2,4-dimethoxyaniline with salicylic acid to form 2-(2,4-dimethoxyphenyl)-1,3-benzoxazole. This intermediate is then reacted with acetic anhydride to form this compound. The final product is obtained through purification using column chromatography.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-22-11-7-8-12(15(9-11)23-2)18-16(20)10-19-13-5-3-4-6-14(13)24-17(19)21/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTQSEXNAIYGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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